molecular formula C19H19N3O2S B2395349 2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-23-5

2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2395349
CAS RN: 882357-23-5
M. Wt: 353.44
InChI Key: LDYRNLFWUCUIMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and chemical reactivity. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved papers .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrano[3,2-c]pyridine derivatives involves complex organic reactions aiming to explore the chemical properties and reactivity of these compounds. For instance, Al-Issa (2012) discussed the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the versatility of pyridine carbonitriles in forming various structurally complex derivatives through reactions with different reagents, such as arylidene malononitrile and ammonium acetate (Al-Issa, 2012). These synthetic pathways are fundamental for developing new materials and molecules with potential applications in diverse scientific fields.

Optical and Structural Applications

The structural and optical properties of pyrano[3,2-c]quinoline derivatives, closely related to the query compound, have been studied for their potential applications in materials science. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of thin films made from these compounds, revealing their nanocrystalline nature and specific optical properties that could be useful in the development of optical devices and materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Pyrano[3,2-c]quinoline derivatives have also been explored for their photovoltaic properties, which are crucial for solar energy conversion and photodiode fabrication. The research by Zeyada, El-Nahass, and El-Shabaan (2016) on the photovoltaic properties of these compounds in organic–inorganic photodiode fabrication demonstrated their potential in improving the efficiency of solar cells and photodiodes, making them candidates for renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electronic and Dielectric Properties

The electronic and dielectric properties of pyrano[3,2-c]quinoline derivatives are of significant interest for electronic device applications. Studies on the AC electrical conductivity and dielectrical properties of thin films from these compounds have provided insights into their potential use in electronic and optoelectronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system to produce a certain effect. Unfortunately, the mechanism of action for this specific compound is not available in the retrieved papers .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, the specific safety and hazards for this compound are not available in the retrieved papers .

properties

IUPAC Name

2-amino-6-ethyl-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-22-11(2)9-15-17(19(22)23)16(14(10-20)18(21)24-15)12-5-7-13(25-3)8-6-12/h5-9,16H,4,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYRNLFWUCUIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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